molecular formula C10H13N3O3 B1417911 (S)-(-)-N-(5-Nitro-2-pyridyl)prolinol CAS No. 88374-37-2

(S)-(-)-N-(5-Nitro-2-pyridyl)prolinol

Cat. No. B1417911
CAS RN: 88374-37-2
M. Wt: 223.23 g/mol
InChI Key: YBARIBJRNJYVTK-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This usually includes the compound’s systematic name, common names, and structural formula.



Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials.



Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed.



Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include its acidity or basicity, reactivity with other compounds, and stability.


Scientific Research Applications

Optical and Nonlinear Optical Properties

(S)-(-)-N-(5-Nitro-2-pyridyl)prolinol, also known as PNP, exhibits notable characteristics in the field of optics. Research has demonstrated its efficiency as a nonlinear optical organic material. Its refractive indices and the orientation of the index ellipsoid have been measured across various spectral ranges. For instance, at 632 nm, the main refractive indices are recorded as nx = 1.990, ny = 1.788, nz = 1.467. The nonlinear optical susceptibilities of PNP, specifically dyxx = 48 pm/V and dyyy = 17 pm/V, have been established. These properties facilitate applications like angle-tuned phase-matched second-harmonic generation and noncritical sum frequency generation (Sutter, Bosshard, & Günter, 1989).

Photorefractive Polymer Applications

PNP is a high-gain chromophore in polymeric photorefractive systems. Its application in optical image processing has been explored, particularly in the context of photorefractive polymers. For instance, in a two-wave coupling experiment, a gain coefficient of about 180 was observed with a 25-micron thick sample at 100 V/micrometer. This photorefractive thin film has been utilized as a holographic recording device, displaying capabilities like higher diffraction order, phase conjugation, and edge-enhanced image reconstruction (Matsushita et al., 1999).

Chirality and Hydrogen Bonding in Molecular Crystals

The molecular structure of PNP, particularly its chiral and hydrogen-bonding character, contributes significantly to its application in phase-matched second-harmonic generation. The crystal structure of PNP allows for efficient nonlinear interactions due to the optimal angle between molecular transition dipole moments and crystal axes. This property enhances its utility in nonlinear optics (Zyss, Nicoud, & Coquillay, 1984).

Organocatalysis

PNP derivatives have found applications in the field of organocatalysis. For example, prolinol ethers derived from PNP have been investigated as ligands in nicotinic acetylcholine receptors, demonstrating significant affinity and selectivity. This application provides insights into the development of novel bioactive compounds (Bolchi et al., 2016).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and other safety concerns.


Future Directions

This could involve potential applications of the compound, areas for further research, and so on.


properties

IUPAC Name

[(2S)-1-(5-nitropyridin-2-yl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-7-9-2-1-5-12(9)10-4-3-8(6-11-10)13(15)16/h3-4,6,9,14H,1-2,5,7H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBARIBJRNJYVTK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=C(C=C2)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C2=NC=C(C=C2)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659936
Record name [(2S)-1-(5-Nitropyridin-2-yl)pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-N-(5-Nitro-2-pyridyl)prolinol

CAS RN

88374-37-2
Record name [(2S)-1-(5-Nitropyridin-2-yl)pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-N-(5-Nitro-2-pyridyl)prolinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-N-(5-Nitro-2-pyridyl)prolinol
Reactant of Route 2
Reactant of Route 2
(S)-(-)-N-(5-Nitro-2-pyridyl)prolinol
Reactant of Route 3
Reactant of Route 3
(S)-(-)-N-(5-Nitro-2-pyridyl)prolinol
Reactant of Route 4
Reactant of Route 4
(S)-(-)-N-(5-Nitro-2-pyridyl)prolinol
Reactant of Route 5
Reactant of Route 5
(S)-(-)-N-(5-Nitro-2-pyridyl)prolinol
Reactant of Route 6
Reactant of Route 6
(S)-(-)-N-(5-Nitro-2-pyridyl)prolinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.